4-Acetamido-3-methoxybenzene-1-sulfonic acid
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Overview
Description
4-Acetamido-3-methoxybenzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an acetamido group, a methoxy group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-methoxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-acetamido-3-methoxybenzene using sulfur trioxide or fuming sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3-methoxybenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are used for halogenation and nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides .
Scientific Research Applications
4-Acetamido-3-methoxybenzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Acetamido-3-methoxybenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the acetamido and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-3-methoxybenzenesulfonyl chloride
- 3-Acetamido-4-methoxybenzenesulfinic acid
- 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid potassium salt
Uniqueness
4-Acetamido-3-methoxybenzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activities, making it valuable for specific applications .
Properties
CAS No. |
76382-59-7 |
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Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
4-acetamido-3-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C9H11NO5S/c1-6(11)10-8-4-3-7(16(12,13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,11)(H,12,13,14) |
InChI Key |
PLQVPNYIAZIZLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)O)OC |
Origin of Product |
United States |
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